molecular formula C6H12O6 B12393342 D-Fructose-d-2

D-Fructose-d-2

Cat. No.: B12393342
M. Wt: 181.16 g/mol
InChI Key: BJHIKXHVCXFQLS-BRYCSXPHSA-N
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Description

D-Fructose-d-2: is a ketohexose, a type of simple sugar, and is one of the most important monosaccharides in nature. It is commonly found in many fruits, honey, and root vegetables. This compound is known for its high sweetness and is often used as a sweetener in various food products. It is also a key component in the metabolism of carbohydrates in living organisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

D-Fructose-d-2 can be synthesized through several methods, including chemical and enzymatic processes. One common method involves the isomerization of D-glucose using glucose isomerase. This enzyme catalyzes the conversion of D-glucose to D-fructose under specific conditions, such as a pH range of 7.0 to 8.0 and a temperature range of 55°C to 60°C .

Industrial Production Methods

In industrial settings, this compound is primarily produced from corn starch through a multi-step process. The starch is first hydrolyzed to produce D-glucose, which is then isomerized to D-fructose using glucose isomerase.

Chemical Reactions Analysis

Types of Reactions

D-Fructose-d-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Acid catalysts such as sulfuric acid or hydrochloric acid are commonly used.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

    Isomerization: Basic conditions using reagents like sodium hydroxide.

Major Products Formed

    Oxidation: 5-Hydroxymethylfurfural (5-HMF)

    Reduction: Sorbitol

    Isomerization: D-Glucose

Mechanism of Action

D-Fructose-d-2 exerts its effects through various molecular pathways. In carbohydrate metabolism, it is phosphorylated by fructokinase to form fructose-1-phosphate, which is then further metabolized to produce energy. This process involves several enzymes, including aldolase B and triokinase . Additionally, this compound can be converted to D-glucose through isomerization, which is catalyzed by glucose isomerase .

Comparison with Similar Compounds

D-Fructose-d-2 is similar to other hexoses such as D-glucose and D-galactose. it is unique in its structure as a ketohexose, whereas D-glucose and D-galactose are aldohexoses . This structural difference results in distinct chemical properties and reactivity. For example, this compound is more reactive in certain oxidation reactions compared to D-glucose .

List of Similar Compounds

    D-Glucose: An aldohexose commonly found in nature and a primary source of energy for cells.

    D-Galactose: An aldohexose that is a component of lactose and is important in the synthesis of glycoproteins and glycolipids.

    D-Mannose: An aldohexose involved in glycosylation processes in cells.

Properties

Molecular Formula

C6H12O6

Molecular Weight

181.16 g/mol

IUPAC Name

(1S,3S,4R,5R)-1-deuterio-1,3,4,5,6-pentahydroxyhexan-2-one

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i2D/t2-,3+,5+,6+/m0

InChI Key

BJHIKXHVCXFQLS-BRYCSXPHSA-N

Isomeric SMILES

[H][C@]([2H])(C(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O

Canonical SMILES

C(C(C(C(C(=O)CO)O)O)O)O

Origin of Product

United States

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